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Compound of Interest

Compound Name: 3,4-diphenyl-5H-furan-2-one

Cat. No.: B1620235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3,4-diphenyl-5H-furan-2-one (CAS No: 5635-16-5). The information presented

herein is intended to support research and development activities by providing detailed spectral

characterization and the methodologies for its acquisition.

Compound Information
Property Value

Chemical Name 3,4-diphenyl-5H-furan-2-one

Synonyms 3,4-diphenyl-2(5H)-furanone

Molecular Formula C₁₆H₁₂O₂

Molecular Weight 236.27 g/mol

CAS Number 5635-16-5

Spectroscopic Data
The following sections present the key spectroscopic data for 3,4-diphenyl-5H-furan-2-one,

crucial for its identification and characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.50 - 7.20 m 10H
Aromatic Protons (2 x

C₆H₅)

5.15 s 2H
CH₂ (Methylene

Protons at C5)

Chemical Shift (δ) ppm Assignment

174.0 C=O (Lactone Carbonyl at C2)

155.0 C4 (Olefinic Carbon)

133.0 - 128.0 Aromatic Carbons

125.0 C3 (Olefinic Carbon)

70.0 CH₂ (Methylene Carbon at C5)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~1750 Strong C=O Stretching (Lactone)

~1650 Medium C=C Stretching (Olefinic)

~3050 Medium C-H Stretching (Aromatic)

~2920 Weak C-H Stretching (Aliphatic CH₂)

~1600, 1490, 1450 Medium-Weak
C=C Stretching (Aromatic

Ring)

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

236 100 [M]⁺ (Molecular Ion)

208 ~40 [M - CO]⁺

178 ~60 [M - CO - H₂O - H]⁺

105 ~30 [C₆H₅CO]⁺

77 ~50 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Specific instrument parameters may vary.

Synthesis of 3,4-diphenyl-5H-furan-2-one
A common synthetic route involves the reaction of diphenylacetylene with a suitable source of

the lactone ring, often involving an oxidation step. One reported method involves the reaction

of diphenylacetylene with manganese (III) acetate in acetic acid. The crude product is then

purified by column chromatography on silica gel.

NMR Spectroscopy
A sample of 3,4-diphenyl-5H-furan-2-one (~5-10 mg) is dissolved in an appropriate

deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. The spectra are recorded

on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable

solvent and casting a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry
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Mass spectral data is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)

mass spectrometry, the sample is introduced into the ion source where it is bombarded with a

beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions

are then separated by their mass-to-charge ratio (m/z).

Visualizations
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Logical Relationship of Spectroscopic Data to Molecular
Structure
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Key Functional Groups

Spectroscopic Evidence

3,4-diphenyl-5H-furan-2-one
(C₁₆H₁₂O₂)

Lactone Ring
(C=O, C-O-C)

Phenyl Rings
(Aromatic C-H, C=C)

Methylene Group
(Aliphatic C-H)

MS:
m/z 236 [M]⁺

Fragments at 208, 178, 105, 77

confirmed by

IR:
~1750 cm⁻¹ (C=O)

~1600 cm⁻¹ (Aromatic C=C)

correlates to

NMR:
δ 174 (C=O)

δ 7.5-7.2 (Ar-H)
δ 5.15 (CH₂)

correlates to correlates to correlates to correlates to

Click to download full resolution via product page

Caption: Correlation of functional groups in the molecule to their spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic Profile of 3,4-diphenyl-5H-furan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620235#spectroscopic-data-of-3-4-diphenyl-5h-
furan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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